

niobium(II) oxide crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Crystal Structure of Niobium(II) Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of **niobium(II)** oxide (NbO), a material with distinctive metallic conductivity and superconductive properties. This document outlines the crystallographic data, experimental methodologies for its characterization, and a visual representation of its unique atomic arrangement.

Introduction

Niobium(II) oxide (NbO) is an inorganic compound that exhibits properties intermediate between a typical ionic oxide and a metallic system.[1] Its unusual defect rock-salt crystal structure is the basis for its notable physical and chemical characteristics, including metallic conductivity and superconductivity at low temperatures (below 1.38 K).[1][2] This technical guide delves into the specifics of its crystal lattice, providing researchers and professionals with the core data and methodologies essential for its study and application.

Crystal Structure Data

Niobium(II) oxide crystallizes in a cubic system. The most commonly accepted space group is Pm-3m (No. 221).[1][3][4][5][6] An alternative representation with the space group Fm-3m (No. 225) has also been reported.[7] The fundamental difference lies in the description of the atomic positions within the unit cell, though both describe a cubic lattice. The structure is characterized as a rock-salt (NaCl) type with ordered vacancies in both the niobium and oxygen sublattices, resulting in a square planar coordination for both atoms.[2][8][9]



Crystallographic Parameters

The following tables summarize the key crystallographic data for NbO.

Table 1: General Crystallographic Data for Niobium(II) Oxide

Parameter	Value	Reference
Crystal System	Cubic	[1][7]
Space Group	Pm-3m (No. 221)	[1][3][5][6]
Alternate Space Group	Fm-3m (No. 225)	[7]
Lattice Parameter (a)	4.2101 ± 0.0003 Å	[3][6]
4.211 Å		
4.51 Å (for Fm-3m)	[7]	_
Unit Cell Volume	91.80 Å ³ (for Fm-3m)	[7]
Density	7.30 g/cm ³	
7.88 g/cm³ (for Fm-3m)	[7]	
Melting Point	1937 °C	[1]
Superconducting Transition Temperature	1.38 K	[1][2]

Table 2: Atomic Coordinates and Wyckoff Positions

For Space Group Pm-3m (No. 221)

Atom	Wyckoff Position	Fractional Coordinates	Reference
Nb	3c	(0, ½, ½), (½, 0, ½), (½, ½, 0)	[3][6]
0	3d	(½, 0, 0), (0, ½, 0), (0, 0, ½)	[3][6]



For Space Group Fm-3m (No. 225)

Atom	Wyckoff Position	Fractional Coordinates	Reference
Nb	4a	(0, 0, 0)	[7]
0	4b	(½, 0, 0)	[7]

Bond Distances

The unique structure of NbO results in specific interatomic distances.

Table 3: Interatomic Bond Distances in Niobium(II) Oxide

Bond	Distance	Reference
Nb-O	2.26 Å	[7]
Nb-Nb	2.98 Å (298 pm)	[2]

Experimental Protocols for Crystal Structure Determination

The determination and confirmation of the NbO crystal structure have been primarily achieved through X-ray and neutron diffraction techniques. Advanced electron microscopy has also been employed for more detailed investigations.[4]

Synthesis of Niobium(II) Oxide

A common method for preparing NbO is through the comproportionation of niobium pentoxide (Nb_2O_5) and niobium metal at high temperatures.

- Protocol:
 - A stoichiometric mixture of Nb₂O₅ and Nb powders is prepared.
 - The mixture is heated to 1700 °C in a vacuum of 5 x 10^{-6} torr or better for one hour.[3][6]



• The resulting product is cooled to room temperature, yielding **niobium(II) oxide**.

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for determining the lattice parameters and space group of a crystalline material.

· Protocol:

- A powdered sample of NbO is prepared and mounted in the diffractometer.
- A monochromatic X-ray beam (e.g., Cu K α , λ = 1.54051 Å) is directed at the sample.[3][6]
- The diffraction pattern is recorded as a function of the diffraction angle (2 θ).
- The positions and intensities of the diffraction peaks are analyzed to determine the lattice parameters and crystal system.
- The systematic absences in the diffraction pattern are used to identify the space group.

Neutron Diffraction Analysis

Neutron diffraction is particularly useful for accurately determining the positions of light atoms like oxygen in the presence of heavier atoms like niobium, due to the comparable neutron scattering lengths of the elements.

Protocol:

- A powdered NbO sample is contained in a holder made from a null-matrix alloy (e.g., Ti-Zr)
 to minimize background scattering.[3][6]
- A monochromatic neutron beam (e.g., $\lambda = 1.1357$ Å) is directed at the sample.[3][6]
- The neutron diffraction pattern is collected by a detector that is rotated around the sample.
- The data is analyzed using Rietveld refinement to fit the observed diffraction pattern to a calculated pattern based on a structural model. This refinement allows for the precise determination of atomic positions and thermal parameters.



Visualizations

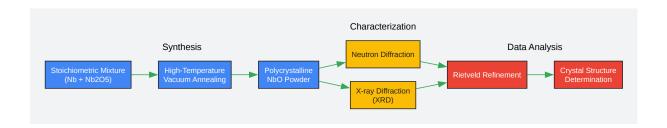
Crystal Structure of Niobium(II) Oxide

The following diagram illustrates the unit cell of **niobium(II) oxide** with the Pm-3m space group, highlighting the square planar coordination of the niobium and oxygen atoms and the ordered vacancies.

Caption: Unit cell of NbO (Pm-3m) showing atomic positions.

Experimental Workflow for Crystal Structure Analysis

The logical flow from material synthesis to structural determination is depicted below.



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Caption: Workflow for NbO crystal structure analysis.

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- To cite this document: BenchChem. [niobium(II) oxide crystal structure analysis].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082092#niobium-ii-oxide-crystal-structure-analysis]

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